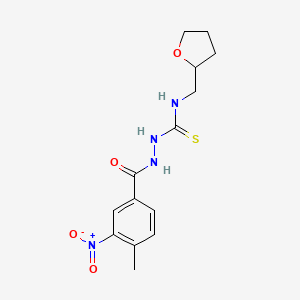![molecular formula C19H19N3O6S B4130508 N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130508.png)
N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
描述
N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide, commonly known as MNPSO, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the conversion of inactive cortisone to active cortisol. MNPSO has been studied extensively for its potential therapeutic applications in various diseases such as diabetes, obesity, and metabolic disorders.
作用机制
MNPSO is a potent inhibitor of the enzyme, 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, MNPSO reduces the production of cortisol, which is known to contribute to the development of metabolic disorders such as diabetes and obesity.
Biochemical and Physiological Effects:
MNPSO has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of diabetes and obesity. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of these diseases. MNPSO has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
实验室实验的优点和局限性
MNPSO is a potent and selective inhibitor of 11β-HSD1, which makes it an ideal tool for studying the role of this enzyme in various diseases. However, MNPSO has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. MNPSO can also be toxic at high concentrations, which requires careful handling and dosing.
未来方向
There are several potential future directions for research on MNPSO. One area of interest is the development of more potent and selective inhibitors of 11β-HSD1, which could lead to the development of more effective treatments for metabolic disorders and cognitive disorders. Another area of interest is the study of the long-term effects of MNPSO on various physiological processes, which could provide insight into its potential use as a therapeutic agent. Finally, the development of new methods for synthesizing MNPSO could lead to more efficient and cost-effective production of this compound.
科学研究应用
MNPSO has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and metabolic disorders. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of these diseases. MNPSO has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-12-3-6-14(7-4-12)29(27,28)21-16(9-10-18(21)23)19(24)20-15-8-5-13(2)11-17(15)22(25)26/h3-8,11,16H,9-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCKWQJRCWHVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4130427.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4130429.png)

![ethyl 5-benzyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130437.png)

![N-(3,4-dichlorophenyl)-4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4130446.png)
![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-6-methylquinolin-2(1H)-one](/img/structure/B4130448.png)
![1-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4130460.png)
![N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B4130467.png)

![ethyl 5-benzyl-2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4130481.png)

![N-cyclobutyl-5-{1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4130496.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-ethyl-4-piperidinyl)thiourea](/img/structure/B4130513.png)